molecular formula C9H18NNaO4S B13589375 Sodium1-{[(tert-butoxy)carbonyl](methyl)amino}propane-2-sulfinate

Sodium1-{[(tert-butoxy)carbonyl](methyl)amino}propane-2-sulfinate

Cat. No.: B13589375
M. Wt: 259.30 g/mol
InChI Key: RULLTWHUMKKIMH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate (molecular formula: C₁₁H₂₁NNaO₄S, molecular weight: 391.82 g/mol) is a sulfinate salt featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 1-position of a propane-2-sulfinate backbone. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the sulfinate group enables nucleophilic reactivity, making this compound valuable in organic synthesis, particularly in sulfur-containing heterocycle construction or as a precursor for sulfone derivatives .

Key structural attributes include:

  • Boc-(methyl)amino group: Provides steric protection and prevents undesired side reactions.
  • Propane-2-sulfinate backbone: The sulfinate anion (SO₂⁻) facilitates reactions with electrophiles.
  • Sodium counterion: Enhances solubility in polar solvents.

This compound is commercially available (e.g., Enamine Ltd, CAS MDL: EN300-37099830) and is utilized as a building block in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C9H18NNaO4S

Molecular Weight

259.30 g/mol

IUPAC Name

sodium;1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propane-2-sulfinate

InChI

InChI=1S/C9H19NO4S.Na/c1-7(15(12)13)6-10(5)8(11)14-9(2,3)4;/h7H,6H2,1-5H3,(H,12,13);/q;+1/p-1

InChI Key

RULLTWHUMKKIMH-UHFFFAOYSA-M

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonates, sulfides, and free amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.

    Biology: Employed in the synthesis of peptides and proteins, where it protects amine groups during the coupling reactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate involves the protection of amine groups through the formation of a BOC-protected amine. The BOC group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. This selective protection and deprotection allow for the stepwise synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous sulfinate salts with Boc-protected functional groups are critical for evaluating reactivity, stability, and synthetic applications. Below is a detailed comparison:

Sodium 3-{[(tert-Butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate

  • Molecular formula : C₁₀H₂₀NNaO₄S (estimated from ).
  • Key differences: The amino group is at the 3-position instead of the 1-position.
  • Applications : Likely used in sterically demanding reactions where controlled sulfinate reactivity is required .

Sodium 2-{[(tert-Butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate

  • Molecular formula : C₉H₁₈NNaO₄S (MW: 259.30 g/mol) .
  • Key differences: The amino group and methyl substituent are both at the 2-position. Shorter carbon chain (propane vs. butane derivatives) may alter solubility and reactivity.

Sodium {1-[(tert-Butoxy)carbonyl]azetidin-2-yl}methanesulfinate

  • Molecular formula : C₉H₁₆NNaO₄S (MW: 257.28 g/mol) .
  • Key differences :
    • Incorporates an azetidine (four-membered ring) instead of a linear propane chain.
    • Ring strain in azetidine may enhance reactivity in ring-opening or functionalization reactions.
  • Applications : Useful for synthesizing strained heterocyclic sulfones or bioactive molecules .

Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate

  • Molecular formula: C₁₁H₁₉NO₄ (MW: 229.27 g/mol, ).
  • Key differences :
    • Cyclopropane ring introduces significant ring strain, increasing susceptibility to ring-opening reactions.
    • Ethyl ester group replaces sulfinate, altering electrophilic reactivity.
  • Applications : Primarily used in cyclopropane-functionalized peptide synthesis or strain-release chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Reference
Sodium 1-{(tert-Butoxy)carbonylamino}propane-2-sulfinate C₁₁H₂₁NNaO₄S 391.82 Boc-(methyl)amino at 1-position; sulfinate Drug discovery, nucleophilic reactions
Sodium 3-{[(tert-Butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate C₁₀H₂₀NNaO₄S ~278.33 (estimated) Boc-amino at 3-position; 2,2-dimethyl Sterically controlled synthesis
Sodium 2-{[(tert-Butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate C₉H₁₈NNaO₄S 259.30 Boc-amino and methyl at 2-position Compact sulfone synthesis
Sodium {1-[(tert-Butoxy)carbonyl]azetidin-2-yl}methanesulfinate C₉H₁₆NNaO₄S 257.28 Azetidine ring; sulfinate Strained heterocycle synthesis
Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate C₁₁H₁₉NO₄ 229.27 Cyclopropane; ethyl ester Strain-release chemistry

Notes

Structural Reactivity : The Boc group’s presence universally enhances stability, but substituent positioning (e.g., methyl vs. dimethyl) dictates steric and electronic profiles.

Sulfinate vs. Ester : Sulfinates (SO₂⁻) exhibit nucleophilic reactivity, while esters (COOR) are electrophilic, leading to divergent synthetic pathways.

Biological Activity

Sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate is a sulfinic acid derivative notable for its unique structural features, including a tert-butoxycarbonyl protecting group and a sulfinyl functional group. This compound has garnered attention for its potential biological activities, particularly in the context of drug delivery and interaction with biological macromolecules.

Chemical Structure and Properties

The molecular formula of sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate highlights its complex nature:

  • Molecular Formula : C₁₃H₁₉N₁O₄SNa
  • Molecular Weight : 305.35 g/mol

The presence of the sulfinyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions that are crucial for synthesizing more complex molecules in organic and medicinal chemistry .

Research into the biological activity of sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate has focused on its interactions with proteins and nucleic acids. The sulfinyl moiety is known to facilitate nucleophilic attacks, which can lead to the modification of biomolecules. This characteristic is particularly relevant in drug design, where such modifications can enhance therapeutic efficacy .

Interaction with Transporters

Sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate may interact with large neutral amino acid transporter 1 (LAT1), which plays a critical role in transporting amino acids across the blood-brain barrier (BBB). LAT1 is known for its high expression in various cancers, making it a potential target for drug delivery systems that exploit this transport mechanism .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate. For instance, structural modifications similar to those found in this compound have shown improved affinity for DAT (dopamine transporter) and SERT (serotonin transporter), suggesting that analogs could be developed for neuropharmacological applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate, a comparison can be made with other related compounds:

Compound Name Structural Features Unique Properties
Sodium sulfinateSimple sulfonate structureCommonly used as a reducing agent
N-acetylcysteineContains thiol and amine groupsKnown for antioxidant properties
Methionine sulfoxideSulfoxide derivative of an amino acidPlays a role in protein synthesis

The combination of a tert-butoxycarbonyl protecting group with a sulfinic acid moiety gives sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate distinct reactivity profiles compared to these similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.